molecular formula C14H13N B3370949 N-Benzylidene-o-toluidine CAS No. 5877-55-4

N-Benzylidene-o-toluidine

Cat. No. B3370949
CAS RN: 5877-55-4
M. Wt: 195.26 g/mol
InChI Key: PUUAIRXOPHLROM-UHFFFAOYSA-N
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Description

N-Benzylidene-o-toluidine is a chemical compound with the linear formula C14H13N . It has a molecular weight of 195.266 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Benzylidene-o-toluidine consists of a benzene ring with a methyl group and an imine group attached . The IUPAC Standard InChIKey for N-Benzylidene-o-toluidine is PUUAIRXOPHLROM-RVDMUPIBSA-N .

Scientific Research Applications

Electrochemical Hydrodimerization

A study by Horner and Skaletz (1975) focused on the electrochemical hydrodimerization of Schiff bases including N-Benzylidene-p-toluidine. They determined the optimal conditions for hydrodimerization to 1, 2-Diphenyl-N,N'-di(p-tolyl)athylendiamin, finding that the product composition is influenced by factors such as proton availability, electrode material, electricity amount, and depolarizer concentration (Horner & Skaletz, 1975).

Liquid Crystal Research

Kumar et al. (2020) reported on the optical properties of N-(p-hexyloxy-benzylidene)–p-toluidine (HBT) as a liquid crystal molecule. They found that HBT shows stability in various phases under an external electric field, which is significant for the development of new liquid crystal displays and other optical applications (Kumar et al., 2020).

Glucose Determination Method

Pasquare and Sotorres (1973) explored the use of benzyl alcohol combined with o-toluidine as a reagent for glucose determination, finding it to improve sensitivity and precision compared to standard methods. This has implications for more accurate and sensitive glucose measurement techniques (Pasquare & Sotorres, 1973).

Electrocatalysis Studies

Melichárek and Nelson (1970) investigated the electrochemical oxidation of N,N-dimethyl-p-toluidine, which could have relevance to the study of N-Benzylidene-o-toluidine. Their research provided insights into the formation of benzyl-type free radicals and their coupling processes, highlighting the potential for these compounds in electrocatalytic applications (Melichárek & Nelson, 1970).

Synthesis of Azafluorene N-oxides

Kianmehr et al. (2015) conducted a study on palladium-catalyzed cross-dehydrogenative coupling reactions involving toluene derivatives, which may include compounds similar to N-Benzylidene-o-toluidine. Their findings are valuable for synthesizing compounds useful in medicinal chemistry (Kianmehr et al., 2015).

Pyrolysis and Rearrangement Studies

Research by Osmana and Abdel-RahmanA. (1976) on the heating of N-benzyl-o- and p-toluidines, which includes N-Benzylidene-o-toluidine, provides insights into the rearrangement processes and the formation of various secondary products. This has implications for understanding the thermal stability and decomposition pathways of these compounds (Osmana & Abdel-RahmanA., 1976).

Safety and Hazards

N-Benzylidene-o-toluidine is classified as Acute toxicity, Oral (Category 4), H302 and Long-term (chronic) aquatic hazard (Category 4), H413 . It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

N-(2-methylphenyl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUAIRXOPHLROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871149
Record name N-(2-Methylphenyl)-1-phenylmethanimine
Source EPA DSSTox
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Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylidene-o-toluidine

CAS RN

5877-55-4
Record name N-Benzylidene-o-toluidine
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Record name N-Benzylidene-o-toluidine
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Record name N-(2-Methylphenyl)-1-phenylmethanimine
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Record name N-benzylidene-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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